Voxtalisib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Mechanism of Action and Key Quantitative Data

Voxtalisib is a dual inhibitor that simultaneously targets both phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR) [1]. It acts as a pan-class I PI3K inhibitor, meaning it inhibits all four class I PI3K isoforms (p110α, p110β, p110γ, and p110δ), with a reported preference for the p110γ isoform [2]. By inhibiting these key nodes in the PI3K/AKT/mTOR pathway—a signaling cascade critically involved in cell growth, proliferation, and survival—this compound aims to induce cancer cell death and inhibit tumor growth [3] [4].

The following diagram illustrates the PI3K/AKT/mTOR signaling pathway and the points where this compound exerts its inhibitory effect.

This compound inhibits both PI3K and mTORC1 in the signaling pathway.

Key quantitative findings from clinical studies include:

- Dosing: In a phase I study for high-grade glioma, the Maximum Tolerated Dose (MTD) of this compound in combination with temozolomide was established at 90 mg once daily or 40 mg twice daily [5].

- Anti-tumor activity: In chronic lymphocytic leukemia (CLL) cells, this compound induced caspase-dependent apoptosis with a half-maximum inhibitory concentration (IC₅₀) of 0.86 µM [6].

- Pharmacokinetics: An UPLC-MS/MS bioanalytical method established a linear quantitation range for this compound in rat plasma of 1–2000 ng/mL, with a lower limit of quantification (LLOQ) of 1 ng/mL [6].

R&D Status and Clinical Trial History

This compound was investigated in clinical trials for a range of cancers. However, according to pipeline updates, its development has been discontinued across all indications [7].

The table below summarizes the key therapeutic areas and specific conditions for which this compound was studied.

| Therapeutic Area | Specific Conditions Studied | Key Findings / Status |

|---|---|---|

| Solid Tumors | Glioblastoma (GBM), high-grade glioma, ovarian cancer, breast cancer, melanoma, NSCLC, colorectal cancer [8] [2] [5] | A phase I study in high-grade glioma with temozolomide showed a favorable safety profile. The most common adverse events were nausea (48%), fatigue (43%), and thrombocytopenia (26%). Best response was stable disease in 68% of evaluable patients [5]. |

| Blood Cancers | Non-Hodgkin lymphoma, chronic lymphocytic leukaemia (CLL), mantle-cell lymphoma [8] [7] [1] | A phase II trial in relapsed/refractory lymphoma or CLL reported clinical activity, including complete remissions in some follicular lymphoma patients [4]. Development for CLL and mantle-cell lymphoma was discontinued as of 2021 [7]. |

Experimental Protocol: Pharmacokinetic Analysis in Rat Plasma

For researchers requiring analytical methods, one study detailed a protocol for quantifying this compound in rat plasma using UPLC-MS/MS [6]. The workflow is summarized below:

- Instrumentation: Waters Acquity UPLC system coupled with a Xevo TQS triple-quadrupole mass spectrometer [6].

- Chromatography:

- Column: Acquity BEH C18 (2.1 mm × 50 mm, 1.7 μm).

- Mobile Phase: (A) Acetonitrile and (B) 0.1% formic acid.

- Gradient Elution: 90% B to 10% B over 1.0 minute, held, then re-equilibrated.

- Run Time: 2.0 minutes per sample [6].

- Mass Spectrometry:

- Ionization: Electrospray Ionization (ESI), positive ion mode.

- Monitoring: Selective Reaction Monitoring (SRM).

- Ion Transitions: this compound: m/z 270.91 → 242.98; Internal Standard (Umbralisib): m/z 572.30 → 246.10 [6].

- Sample Preparation:

- Add 10 μL of Internal Standard working solution to 100 μL of rat plasma.

- Precipitate proteins by adding 300 μL of acetonitrile.

- Vortex mix for 2.0 minutes.

- Centrifuge at 13,000 × g for 10 minutes at 4°C.

- Inject 1.0 μL of the supernatant for analysis [6].

Interpretation and Research Context

This compound represents an earlier approach to targeting the oncogenic PI3K/AKT/mTOR pathway. Its discontinuation highlights the challenges in drug development, which can include limited efficacy, toxicity concerns, or strategic portfolio decisions by pharmaceutical companies. The investigational status of this compound means it is not approved for medical use and its safety and efficacy have not been established for any indication.

References

- 1. - Wikipedia this compound [en.wikipedia.org]

- 2. sciencedirect.com/topics/medicine-and-dentistry/ this compound [sciencedirect.com]

- 3. Strategic advancements in targeting the PI3K/AKT/mTOR ... [sciencedirect.com]

- 4. Is There a Role for Dual PI3K/mTOR Inhibitors for Patients ... [mdpi.com]

- 5. Phase I dose-escalation study of the PI3K/mTOR inhibitor ... [pmc.ncbi.nlm.nih.gov]

- 6. UPLC-MS/MS Technology for the Quantitative Methodology and... [pmc.ncbi.nlm.nih.gov]

- 7. - Exelixis/ Sanofi - AdisInsight this compound [adis.springer.com]

- 8. : Uses, Interactions, this compound | DrugBank Online Mechanism of Action [go.drugbank.com]

Voxtalisib (XL765/SAR245409) Profile

Voxtalisib is an orally administered, low molecular weight, dual inhibitor that competitively binds to the ATP-binding sites of both Class I PI3K and mTOR (both mTORC1 and mTORC2) [1] [2].

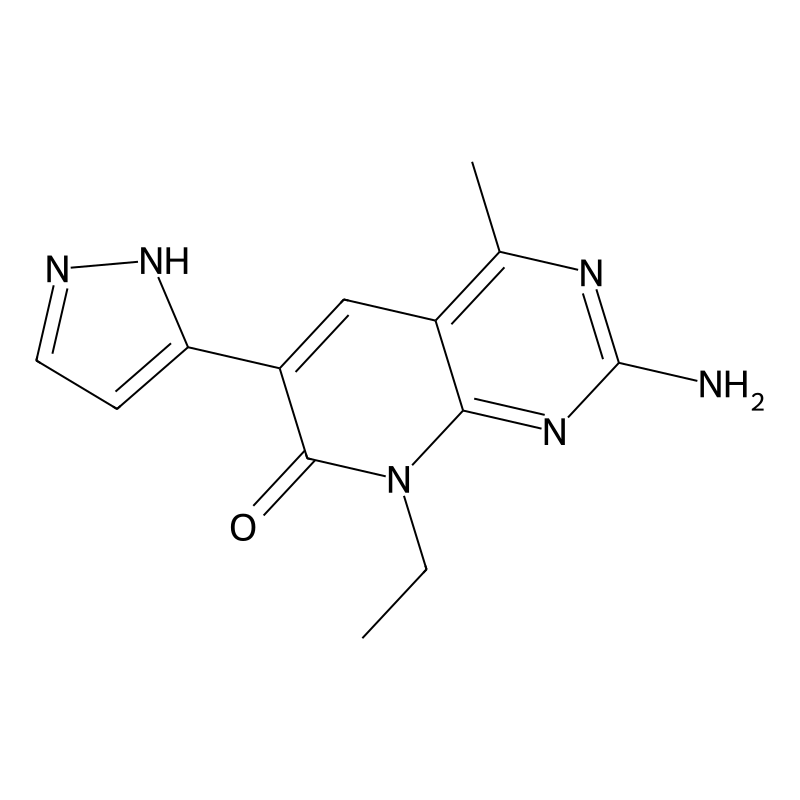

- Molecular Weight: 270.29 g/mol [1]

- Molecular Formula: C₁₃H₁₄N₆O [1]

- CAS Number: 934493-76-2 [1]

- Synonyms: XL765, SAR245409 [1]

Mechanism of Action & Biochemical Profiling

This compound acts as a dual inhibitor of PI3K and mTOR, and also inhibits DNA-PK [1]. The table below details its half-maximal inhibitory concentration (IC₅₀) values against key kinase targets, demonstrating its potent and multi-targeted nature.

Table 1: this compound Inhibitory Profile (IC₅₀) [1]

| Target | IC₅₀ (nM) |

|---|---|

| p110γ (PI3Kγ) | 9 |

| p110α (PI3Kα) | 39 |

| p110δ (PI3Kδ) | 43 |

| p110β (PI3Kβ) | 113 |

| mTOR | 157 |

| DNA-PK | 150 |

| mTORC1 | 160 |

| mTORC2 | 910 |

This multi-targeted inhibition disrupts the PI3K/AKT/mTOR pathway, a critical signaling cascade frequently dysregulated in cancer that controls cell growth, survival, and metabolism [3].

Diagram 1: this compound inhibits key nodes of the PI3K/AKT/mTOR pathway. This compound directly inhibits PI3K, mTORC1, and mTORC2, blocking oncogenic signaling and cell growth [1] [3].

Preclinical Anti-Cancer Activity

This compound has demonstrated anti-proliferative and pro-apoptotic effects across various cancer models, including those with multidrug resistance (MDR).

Table 2: Summary of this compound's Preclinical Efficacy [2]

| Cancer Type | Model (Cell Line/ Xenograft) | Key Findings & Proposed Mechanisms |

|---|

| Leukemia | HL60 (AML) and K562 (CML) cells, including their multidrug-resistant counterparts (HL60/ADR, K562/A02) | - Inhibited cell proliferation and induced G0/G1 cell cycle arrest.

- Modulated cell cycle regulators (↓Cyclin D1, ↓p-pRb, ↑p27).

- Induced mitochondria-mediated apoptosis (↑Bax/Bcl-2 ratio, caspase-3 activation).

- Overcame MDR by downregulating P-gp and MRP1 efflux pumps. | | Solid Tumors | Pancreatic Ductal Adenocarcinoma (PDA) cell lines, BxPC-3 xenograft mice models | - Inhibited cell viability and induced apoptosis more effectively than PI3K-selective inhibitors.

- Significantly reduced phosphorylation of mTOR targets (S6, S6K, 4EBP1).

- Induced accumulation of autophagosomes. | | Glioma | Intracranial GBM 39-luc mouse models | - Monotherapy reduced median tumor bioluminescence.

- Combination with Temozolomide (TMZ) showed enhanced reduction in tumor bioluminescence and a trend toward improved survival. |

Key Experimental Protocols from Preclinical Studies

Detailed methodology from the anti-leukemia study provides a reproducible protocol for assessing this compound's efficacy in vitro [2].

Cell Viability Assay (MTT Assay)

- Purpose: To determine the growth inhibitory effect (IC₅₀) of this compound.

- Procedure:

- Seed cells (e.g., HL60, K562) in 96-well plates.

- After 24 hours, treat with a gradient concentration of this compound (e.g., 0.5-64 µM) for 48 hours.

- Add MTT reagent (3-(4,5-Dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide) and incubate for 4 hours.

- Dissolve the formed formazan crystals with DMSO.

- Measure the optical density (OD) at 570 nm using a microplate reader.

- Data Analysis: Calculate cell viability and the IC₅₀ value using non-linear regression analysis.

Apoptosis Analysis by Flow Cytometry

- Purpose: To quantify this compound-induced apoptosis.

- Procedure:

- Treat cells with this compound at the IC₅₀ concentration for 48 hours.

- Harvest cells and wash with cold PBS.

- Resuspend cells in 1X Binding Buffer.

- Stain cells with Annexin V-FITC and Propidium Iodide (PI) in the dark for 15 minutes.

- Analyze stained cells using a flow cytometer within 1 hour.

- Gating Strategy: Viable cells (Annexin V⁻/PI⁻), Early Apoptotic (Annexin V⁺/PI⁻), Late Apoptotic (Annexin V⁺/PI⁺), Necrotic (Annexin V⁻/PI⁺).

Cell Cycle Analysis by Flow Cytometry

- Purpose: To assess the impact of this compound on cell cycle distribution.

- Procedure:

- Treat and harvest cells as above.

- Fix the cells in 70% ethanol at 4°C overnight.

- Wash and treat with RNase A.

- Stain cellular DNA with PI.

- Analyze DNA content using a flow cytometer.

- Data Analysis: Determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis

- Purpose: To evaluate the effect of this compound on protein expression and pathway modulation.

- Procedure:

- Lyse this compound-treated and control cells in RIPA buffer with protease and phosphatase inhibitors.

- Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

- Block the membrane and incubate with primary antibodies (e.g., against p-AKT, Cyclin D1, p27, Bcl-2, Bax, P-gp, MRP1) overnight at 4°C.

- Incubate with an HRP-conjugated secondary antibody.

- Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Clinical Trial Data & Pharmacokinetics

This compound was evaluated in several Phase I clinical trials, primarily establishing its safety profile and maximum tolerated dose (MTD).

Table 3: Clinical Trial Summary of this compound [4] [5]

| Aspect | Details |

|---|---|

| Formulations | Capsule and immediate-release tablet [5]. |

| Key Indications Studied | High-Grade Glioma (with Temozolomide ± Radiotherapy) [4]; Relapsed/Refractory Solid Tumors (monotherapy) [5]; Lymphoma (expansion cohort) [5]. |

| Recommended Phase 2 Dose (MTD) | With TMZ in Glioma: 90 mg QD or 40 mg BID [4]. Tablet in Solid Tumors: 60 mg QD or 40 mg BID [5]. | | Common Treatment-Related AEs (Any Grade) | Diarrhea, nausea, fatigue, thrombocytopenia [4] [5]. | | Common Grade ≥3 AEs | Lymphopenia, thrombocytopenia, fatigue, rash [4] [5]. | | Pharmacokinetics (PK) | Linear PK, dose-dependent plasma exposure, no significant drug accumulation. A slight decrease in exposure was observed when administered with food [5]. | | Efficacy (Observational) | Best response was primarily stable disease in a subset of patients. Limited single-agent antitumor activity was observed across trials [4] [5]. | | Current Status | Development discontinued. No further trials are planned due to the limited activity observed [5]. |

Research Significance and Context

- Rationale for Dual Inhibition: Dual PI3K/mTOR inhibitors like this compound were designed to overcome the compensatory pathway reactivation and limited efficacy often seen with single-node inhibitors (e.g., rapalogs that only inhibit mTORC1) [6] [7].

- Overcoming Drug Resistance: Preclinical data showing this compound's efficacy in multidrug-resistant leukemia cell lines is significant, as it suggests a potential strategy to bypass common resistance mechanisms mediated by drug efflux pumps [2].

- Clinical Challenges: Despite a favorable safety profile and solid preclinical rationale, this compound's clinical development was halted due to limited efficacy in human trials [5]. This reflects the broader challenges in targeting the complex, cross-talking PI3K/AKT/mTOR pathway in human cancers [6] [7].

References

- 1. | DNA-PK | this compound | mTOR | TargetMol PI 3 K [targetmol.com]

- 2. In vitro anti-leukemia activity of dual PI3K/mTOR inhibitor ... [sciencedirect.com]

- 3. PI3K/AKT/mTOR signaling transduction pathway and ... [molecular-cancer.biomedcentral.com]

- 4. Phase I dose-escalation study of the PI / 3 ... K mTOR inhibitor this compound [pubmed.ncbi.nlm.nih.gov]

- 5. A phase I dose-escalation study of the safety and pharmacokinetics of... [link.springer.com]

- 6. Exploring the Promise and Challenges of PI3K/AKT/mTOR ... [scientificarchives.com]

- 7. Multi-node inhibition targeting mTORC1, mTORC2 and ... [nature.com]

Mechanism of Action and Target Profile

Voxtalisib is a potent and highly selective ATP-competitive inhibitor. Preclinical profiling against a panel of 130 protein kinases showed no significant cross-reactive activity, confirming its specificity [1].

The table below summarizes its primary inhibitory targets and half-maximal inhibitory concentration (IC50) values:

| Target | IC50 (nM) | Biological Role |

|---|---|---|

| PI3Kγ | 9 [2] | Primarily expressed in hematopoietic cells; involved in immune cell signaling and tumor microenvironment [2]. |

| PI3Kα | 39 [2] | Frequently mutated in cancers; critical for cell growth and proliferation [2]. |

| PI3Kδ | 43 [2] | Expressed in leukocytes; key role in B-cell function and survival [1]. |

| DNA-PK | 150 [2] | Enzyme involved in DNA double-strand break repair. |

| mTOR | 157 [2] | Serine/threonine kinase forming two complexes (mTORC1/2); central regulator of cell growth, proliferation, and survival [3] [4]. |

| PI3Kβ | 113 [2] | Implicated in PTEN-deficient tumors [1]. |

This compound inhibits the PI3K/mTOR pathway by:

- Dual Pathway Inhibition: Simultaneously targets PI3K and mTOR, preventing the paradoxical activation of AKT that can occur with mTORC1-only inhibitors and leading to more complete pathway suppression [1] [4].

- Inducing Apoptosis and Autophagy: Promotes caspase-dependent apoptosis and accumulation of autophagosomes in cancer cells [2].

- Penetrating Sanctuary Sites: Demonstrates an ability to cross the blood-brain barrier, making it relevant for central nervous system tumors [4].

The following diagram illustrates the signaling pathway and this compound's inhibitory mechanism:

Clinical Trial Data and Efficacy

This compound has been evaluated in multiple clinical trials for various advanced solid tumors and hematologic malignancies, both as monotherapy and in combination with other agents.

Monotherapy in Hematologic Cancers

A pivotal phase II trial (NCT01403636) investigated this compound monotherapy (50 mg twice daily) in 167 patients with relapsed or refractory lymphoma or chronic lymphocytic leukemia (CLL)/small lymphocytic lymphoma (SLL) [1].

Efficacy Outcomes by Cohort:

| Disease Cohort | Number of Patients | Overall Response Rate (ORR) | Response Type (n) |

|---|---|---|---|

| Follicular Lymphoma | 47 | 41.3% (19/46) | Complete Response: 4, Partial Response: 15 |

| Mantle Cell Lymphoma (MCL) | 42 | 11.9% (5/42) | Complete Response: 2, Partial Response: 3 |

| CLL/SLL | 36 | 11.4% (4/35) | Partial Response: 4 |

| Diffuse Large B-Cell Lymphoma (DLBCL) | 42 | 4.9% (2/41) | Partial Response: 2 |

The study concluded that this compound had encouraging efficacy in follicular lymphoma but limited activity in MCL, DLBCL, or CLL/SLL [1].

Combination Therapy in Solid Tumors and Gliomas

- With Temozolomide in High-Grade Glioma: A phase I study (NCT00704080) combined this compound with temozolomide, with or without radiotherapy. The maximum tolerated doses (MTD) were established at 90 mg once daily or 40 mg twice daily with temozolomide. The combination showed a favorable safety profile, with the best response being partial response in 4% of evaluable patients and stable disease in 68% [5].

- With Pimasertib in Advanced Solid Tumors: A phase Ib study (NCT01390818) combined this compound with the MEK inhibitor pimasertib. The recommended phase 2 dose (RP2D) was pimasertib 60 mg and this compound 70 mg daily. However, the combination showed poor long-term tolerability and limited anti-tumor activity [6].

Experimental Protocols

The following methodologies are derived from preclinical studies investigating this compound's effects.

In Vitro Apoptosis and Autophagy Assay [2]

This protocol is used to assess this compound-induced cell death and autophagy.

- Cell Lines: Pancreatic cancer cell lines (e.g., MiaPaCa2, BxPC-3).

- Drug Preparation: this compound is dissolved in DMSO to create a stock solution, then diluted to working concentrations (typically up to 10 µM) in cell culture medium.

- Procedure:

- Cell Plating: Plate cells 24 hours before treatment.

- Treatment: Expose cells to this compound for 24, 48, or 72 hours.

- Apoptosis Measurement (Annexin V Staining):

- Harvest cells and stain with annexin V (a protein that binds to phosphatidylserine, which externalizes on the surface of apoptotic cells).

- Analyze by flow cytometry to determine the percentage of apoptotic cells.

- Autophagy Measurement (Acidic Vesicular Organelles):

- Stain live cells with acridine orange, a dye that accumulates in acidic compartments (like autolysosomes) and fluoresces red.

- Quantify the fold increase in red fluorescence intensity (FL3) using flow cytometry in treated versus control cells.

In Vivo Xenograft Model Study [2]

This protocol evaluates this compound's efficacy in a live animal model.

- Animal Models: Female Nu/Nu mice subcutaneously inoculated with human cancer cells (e.g., BxPC-3 pancreatic cancer cells).

- Drug Formulation and Administration:

- This compound is prepared as a homogeneous suspension in a vehicle like carboxymethyl cellulose (CMC-Na).

- Administered via oral gavage at a typical dose of 30 mg/kg, once daily.

- Efficacy Assessment:

- Monitor tumor volume regularly using caliper measurements.

- In some studies, tumor burden is assessed non-invasively via bioluminescence imaging if luciferase-expressing cancer cells are used.

- Overall survival is tracked as a key endpoint.

Safety and Tolerability Profile

The safety profile of this compound is consistent across studies, characterized by manageable but sometimes treatment-limiting adverse events.

Common Adverse Events (Any Grade) [1] [5] [6]:

- Diarrhea (35% - 75%)

- Fatigue (32% - 57%)

- Nausea (27% - 50%)

- Pyrexia (Fever, 26%)

Frequently Reported Grade ≥3 Adverse Events [1] [5]:

- Anaemia (12%)

- Pneumonia (8.4%)

- Thrombocytopenia (8%)

- Lymphopenia (13%)

In the phase II lymphoma trial, 58.1% of patients experienced a serious adverse event [1]. The combination with pimasertib demonstrated poor long-term tolerability, with high rates of dose interruptions (73%) and discontinuations (26%) due to adverse events at the RP2D [6].

Conclusion and Research Outlook

This compound demonstrated that dual PI3K/mTOR inhibition is a biologically feasible strategy with clinically meaningful activity in specific B-cell malignancies like follicular lymphoma [1]. However, its clinical development was not pursued to late stages, likely due to a challenging toxicity profile that limited long-term administration and the emergence of other targeted agents.

Research on this compound provides valuable insights for future drug development, particularly regarding the importance of therapeutic windows and the need for strategies to manage pathway feedback and on-target toxicities.

References

- 1. This compound (XL765) in patients with relapsed or refractory non ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound (XL765) Analogue | PI3K inhibitor | Mechanism [selleckchem.com]

- 3. This compound [en.wikipedia.org]

- 4. This compound - an overview [sciencedirect.com]

- 5. Phase I dose-escalation study of the PI3K/mTOR inhibitor ... [pubmed.ncbi.nlm.nih.gov]

- 6. A phase Ib dose-escalation and expansion study of the oral ... [nature.com]

Target Profile & Quantitative Inhibition Data

Voxtalisib is characterized as a potent, reversible, and ATP-competitive dual inhibitor that primarily targets all class I PI3K isoforms and mTOR complexes (mTORC1 and mTORC2) [1] [2]. This dual activity is designed to more completely block the PI3K signaling axis and overcome feedback loops that can limit the efficacy of single-target agents [3] [4].

While a specific IC₅₀ value for this compound against DNA-PK was not located in the available search results, the following table summarizes its activity against its primary targets.

Table 1: Documented Primary Targets of this compound

| Target Category | Specific Targets | Reported Activity |

|---|---|---|

| Class I PI3Ks | p110α, p110β, p110γ, p110δ | Potent, pan-class I inhibitor [1] [2]. |

| mTOR Complexes | mTORC1 & mTORC2 | Direct inhibitor [1]. |

For context, some other dual PI3K/mTOR inhibitors, such as PI-103, are documented to also inhibit DNA-PK (IC₅₀ = 14 nM) [3] [4]. This suggests that DNA-PK inhibition is a plausible property for inhibitors in this class, though it must be verified for each specific compound.

Experimental & Clinical Protocol Summary

The search results provide details on this compound's use in clinical trials and analytical methods for its quantification.

Table 2: Key Methodologies for this compound Research

| Application Area | Key Methodological Details |

|---|---|

| Clinical Dosing (Phase I) | This compound was administered orally at 90 mg once daily (q.d.) or 40 mg twice daily (b.i.d.) in combination with temozolomide (200 mg/m²/d) for patients with high-grade glioma [1]. |

| Bioanalytical Quantification (UPLC-MS/MS) | Technique: UPLC-MS/MS with positive electrospray ionization. Sample Prep: Protein precipitation with acetonitrile. Chromatography: Acquity BEH C18 column with acetonitrile/0.1% formic acid gradient elution. Detection: SRM transition m/z 270.91 → 242.98 for this compound [2]. | | Pharmacodynamic Assessment | Moderate inhibition of the PI3K/mTOR pathway was assessed in skin biopsies from patients, demonstrating target engagement in clinical trials [1]. |

Signaling Pathway Context

The following diagram illustrates the position of this compound's primary targets within the canonical PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.

This compound directly inhibits PI3K and mTOR complexes to block oncogenic signaling.

Research Recommendations

Based on the gathered information, here are steps to clarify this compound's relationship with DNA-PK:

- Consult Primary Literature: Search for the original preclinical studies on this compound (e.g., "Discovery of XL765") in scientific journals, which typically contain comprehensive kinase profiling data.

- Leverage Kinase Profiling Databases: Use commercial kinase profiling databases or services, which may contain screening data for this compound against hundreds of kinases, including DNA-PK.

- Design Validation Experiments: To conclusively determine activity, you could employ a DNA-PK kinase assay measuring the phosphorylation of a specific substrate (like a peptide derived from XRCC4) in the presence of this compound, similar to the methods used to characterize PI-103 [3].

References

- 1. Phase I dose-escalation study of the PI3K/mTOR inhibitor ... [pmc.ncbi.nlm.nih.gov]

- 2. UPLC-MS/MS Technology for the Quantitative ... [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour ... [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour ... [frontiersin.org]

Mechanism of Action and Signaling Pathway

Voxtalisib directly inhibits key components of the PI3K/AKT/mTOR pathway, a critical signaling network that regulates cell growth, survival, and metabolism, and is frequently dysregulated in cancer [1] [2].

The following diagram illustrates the PI3K/AKT/mTOR pathway and the points inhibited by this compound.

This compound inhibits key nodes in the PI3K/AKT/mTOR pathway. It blocks the activity of Class I PI3K enzymes and both mTOR complexes, leading to downregulation of growth and survival signals in cancer cells [1] [3] [4].

Clinical Trial Data and Efficacy

Clinical studies have evaluated this compound as a monotherapy and in combination with other agents. The data below summarizes its efficacy and safety profile across key trials.

| Trial Focus | Phase | Patient Population | Key Efficacy Findings (ORR) | Most Common AEs (All Grades) | Recommended Dose |

|---|

| Monotherapy [1] | II | Relapsed/Refractory Lymphoma or CLL/SLL (n=167) | ORR: 18.3% overall • Follicular Lymphoma: 41.3% • Mantle Cell Lymphoma: 11.9% • DLBCL: 4.9% • CLL/SLL: 11.4% | Diarrhea (35%), Fatigue (32%), Nausea (27%), Pyrexia (26%) | 50 mg twice daily | | Combination Therapy [3] | Ib | Advanced Solid Tumors (n=146) | Best Response: • 1% Complete Response • 5% Partial Response • 46% Stable Disease | Diarrhea (75%), Fatigue (57%), Nausea (50%) | 60 mg Pimasertib + 70 mg this compound daily | | Combination Therapy [5] | I | High-Grade Glioma (with Temozolomide ± RT) (n=54) | Best Response: • 4% Partial Response • 68% Stable Disease | Nausea (48%), Fatigue (43%), Thrombocytopenia (26%), Diarrhea (24%) | 90 mg once daily or 40 mg twice daily |

Key Experimental Protocols

For researchers, understanding the methodologies used to evaluate this compound is crucial. Key experimental approaches from clinical trials are summarized below.

| Experimental Area | Protocol Summary | Key Findings / Readouts |

|---|

| Clinical Dosing [1] [5] | • this compound administered orally in 28-day continuous cycles. • Common doses: 50 mg twice daily (BID) or 70-90 mg once daily (QD). • Taken fasting (no food 2 hours before/1 hour after). | • MTD: 50 mg BID or 90 mg QD as monotherapy [1]. • Dose-limiting toxicities monitored in first cycle. | | Pharmacodynamic Analysis [1] [3] | • Skin or Tumor Biopsies: Collected pre-treatment and on-treatment (e.g., C1D19). • PBMCs: Collected at serial time points. • Analysis: Flow cytometry for pS6(S240/S244) and pERK levels. | • Target Engagement: Demonstrated pathway inhibition in patient samples. • Moderate inhibition of PI3K/mTOR signaling observed in skin biopsies [5]. | | Efficacy Assessment [1] [3] | • Tumor Imaging: CT/MRI at baseline and every 2 cycles. • Response Criteria: RECIST v1.1 for solid tumors; standard hematological criteria for lymphoma/CLL. • Primary Endpoint: Overall Response Rate (ORR). | • Categorized as Complete Response (CR), Partial Response (PR), Stable Disease (SD), or Progressive Disease (PD). • Secondary endpoints: PFS, DoR. | | Pharmacokinetic (PK) Assessment [3] | • Serial Blood Sampling: Pre-dose, 0.5, 1, 1.5, 2, 3, 4, 8, 10, and 24 hours post-dose on C1D1 and C1D15. • Analysis: PK parameters for this compound and combination partners. | • PK profile was similar to this compound monotherapy when combined with other agents like temozolomide [5]. |

Future Perspectives and Challenges

While this compound demonstrated acceptable safety and promising efficacy in specific lymphoma subtypes like follicular lymphoma, its overall clinical development has been limited [1]. Key challenges from trials include:

- Limited Efficacy: Modest antitumor activity in advanced solid tumors and some hematologic malignancies led to a lack of further development [3].

- Tolerability Issues: Combination regimens, particularly with MEK inhibitors, showed poor long-term tolerability, leading to high rates of dose interruptions and discontinuations [3].

References

- 1. This compound (XL765) in patients with relapsed or refractory non ... [pmc.ncbi.nlm.nih.gov]

- 2. Exploring the mTOR Signalling and Its Inhibitory Scope in... Pathway [pmc.ncbi.nlm.nih.gov]

- 3. A phase Ib dose-escalation and expansion study of the oral ... [nature.com]

- 4. mTOR Signaling | Cell Signaling Technology [cellsignal.com]

- 5. Phase I dose-escalation study of the PI3K/mTOR inhibitor ... [pubmed.ncbi.nlm.nih.gov]

Preclinical Efficacy and Synergy Data

Preclinical studies established Voxtalisib's activity across various cancer types and highlighted the strategic value of combining it with other pathway inhibitors.

Efficacy in Hematological Malignancies

In primary chronic lymphocytic leukaemia (CLL) cells, this compound induced caspase-dependent apoptosis with an IC₅₀ value of 0.86 μM and achieved maximum impact at 48 hours. It also effectively blocked CLL cell adhesion and proliferation, and inhibited T-cell-mediated production of cytokines that support CLL survival [1].

Synergy in Solid Tumors

A key finding was the synergistic antitumor effect of combining this compound with the MEK inhibitor Pimasertib. Research in ovarian mucinous carcinoma (OMC) cell lines demonstrated that this combination robustly inhibited cell growth and induced apoptosis [2].

The synergy was quantified using the Chou-Talalay method, which produced Combination Index (CI) values ranging from 0.03 to 0.50 across six OMC cell lines. A CI < 1 indicates synergy, and the very low values here confirm a strong synergistic effect [2]. The table below shows the synergy was independent of the mutational status of key genes like KRAS and PIK3CA.

| Cell Line | PIK3CA Status | KRAS Status | Combination Index (CI) |

|---|---|---|---|

| MCAS | Mutant | Mutant | 0.03 |

| OAW42 | Mutant | Wild-type | 0.50 |

| JHOM-1 | - | Wild-type | 0.09 |

| JHOM-2B | - | - | 0.08 |

| RMUG-S | Wild-type | Mutant | 0.17 |

| RMUG-L | Wild-type | Mutant | 0.12 |

Detailed Experimental Protocol for Synergy Studies

The following is a detailed methodology for the key experiments that demonstrated synergy between this compound and Pimasertib [2]:

- Cell Lines and Culture: A panel of six established OMC cell lines (e.g., MCAS, OAW42) was used. Cells were maintained in recommended media supplemented with 10% fetal bovine serum and penicillin/streptomycin in a humidified incubator at 37°C with 5% CO₂.

- Compound Preparation: this compound and Pimasertib were dissolved in DMSO to create a stock solution, which was then diluted in culture medium for treatments. The final concentration of DMSO in all assays did not exceed 0.1%.

- Viability and Proliferation Assay (MTT Assay)

- Seed cells in 96-well plates at a density of 3-5 x 10³ cells per well.

- After 24 hours, treat cells with either vehicle control (DMSO), this compound alone, Pimasertib alone, or their combination.

- Dosing Scheme: For combination studies, a fixed concentration of Pimasertib (e.g., 30 nM) is typically used alongside a serial dilution of this compound (e.g., from 1 nM to 10 µM). Incubate for 72 hours.

- Add MTT reagent and incubate for 2-4 hours.

- Solubilize the formed formazan crystals with a solvent and measure the absorbance at 570 nm.

- Calculate the percentage of cell viability relative to the control group.

- Analysis of Synergy: The Combination Index (CI) is calculated using the Chou-Talalay method based on the data from the MTT assay. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

- Apoptosis Assay (Annexin V/Propidium Iodide Staining)

- Seed and treat cells in 6-well plates as described above.

- After 48 or 72 hours of treatment, harvest the cells.

- Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

- Analyze the stained cells using flow cytometry within 1 hour. The percentage of cells in early apoptosis (Annexin V+/PI-) and late apoptosis/necrosis (Annexin V+/PI+) is quantified.

Mechanism of Action and Pathway Context

To understand this compound's action and the rationale for its combination with a MEK inhibitor, it's helpful to visualize the signaling pathways involved.

This compound inhibits the PI3K/AKT/mTOR pathway, while Pimasertib inhibits the MAPK pathway. Combining them overcomes compensatory feedback mechanisms, leading to synergistic cell death [3] [2].

Translation to Clinical Trials and Current Status

Based on its preclinical profile, this compound advanced into clinical trials.

- Established Tolerability: Phase I trials in solid tumors determined the maximum tolerated dose (MTD) to be 50 mg twice daily (BID) or 90 mg once daily (QD). The safety profile was generally manageable, with common adverse events including diarrhea, fatigue, and nausea [3] [4].

- Limited Efficacy as Monotherapy: A Phase II trial in relapsed/refractory lymphomas and CLL/SLL showed an overall response rate (ORR) of 18.3%. While activity was encouraging in follicular lymphoma (ORR 41.3%), efficacy was limited in other subtypes like mantle cell lymphoma and diffuse large B-cell lymphoma [1].

- Challenges in Combination Therapy: A Phase Ib study combining this compound with the MEK inhibitor Pimasertib in advanced solid tumors confirmed the preclinical rationale but revealed poor long-term tolerability in patients, which ultimately limited its clinical development and further advancement [3].

The preclinical data on this compound robustly supported its progression into clinical trials, establishing it as a valuable tool for understanding pan-PI3K/mTOR inhibition.

References

- 1. This compound (XL765) in patients with relapsed or refractory non ... [pmc.ncbi.nlm.nih.gov]

- 2. Synergistic antitumor effects of combination PI3K/mTOR ... [pmc.ncbi.nlm.nih.gov]

- 3. A phase Ib dose-escalation and expansion study of the oral ... [nature.com]

- 4. Phase I dose-escalation study of the PI3K/mTOR inhibitor ... [pmc.ncbi.nlm.nih.gov]

Voxtalisib in vitro apoptosis induction

Mechanisms of Apoptosis Induction

The following table summarizes the key molecular events through which Voxtalisib triggers programmed cell death.

| Mechanism of Action | Observed Effects | Experimental Models/Citations |

|---|---|---|

| Dual PI3K/mTOR Inhibition | Blocks PI3K/Akt/mTOR signaling; reduces phosphorylation of Akt (S473) and S6K (T389) [1]. | HL60, K562 leukemia cells & their multidrug-resistant counterparts [1]. |

| Caspase-Dependent Apoptosis | Induces caspase-dependent apoptosis; increases sub-G1 cell population and Annexin V-positive cells [1] [2]. | Primary CLL cells (IC50: 0.86 µM); Ovarian mucinous carcinoma (OMC) cell lines [3] [2]. |

| Regulation of Apoptotic Proteins | Alters balance of Bcl-2 family proteins; increases pro-apoptotic Bax; decreases anti-apoptotic Bcl-2; increases cleaved caspase-3 [4]. | Various solid tumor models (e.g., glioblastoma, prostate cancer) [4]. |

| Synergy with MEK Inhibition | Combined with MEK inhibitor (pimasertib) synergistically inhibits proliferation and induces robust apoptosis [2]. | Six OMC cell lines (e.g., MCAS, OAW42); synergy independent of KRAS or PIK3CA mutational status [2]. |

| Overcoming Multidrug Resistance (MDR) | Effectively inhibits growth of MDR leukemia cells (HL60/ADR, K562/A02); downregulates P-glycoprotein (MDR1) and MRP1 [1]. | HL60/ADR and K562/A02 cell lines [1]. |

Experimental Protocols for Apoptosis Detection

Key methodologies used in the cited studies to quantify this compound-induced apoptosis are outlined below.

| Method | Key Procedure Steps | Reagents & Details |

|---|

| Annexin V/Propidium Iodide (PI) Staining & Flow Cytometry [1] | 1. Treat cells with this compound. 2. Harvest and wash cells. 3. Resuspend in binding buffer with Annexin V-FITC and PI. 4. Incubate in dark (15 min). 5. Analyze by flow cytometry. | Reagents: Annexin V-FITC, Propidium Iodide (PI). Key Controls: Untreated cells, single-stained controls for compensation. | | Cell Cycle Analysis by Flow Cytometry [1] | 1. Fix this compound-treated cells with ethanol. 2. Treat with RNase. 3. Stain cellular DNA with PI. 4. Analyze DNA content by flow cytometry. | Reagent: Propidium Iodide (PI), RNase. Data Interpretation: Apoptotic cells identified as "sub-G1" population. | | Western Blotting for Apoptotic Markers [1] [2] | 1. Lyse this compound-treated cells. 2. Separate proteins by SDS-PAGE. 3. Transfer to PVDF membrane. 4. Block membrane, incubate with primary then HRP-conjugated secondary antibodies. 5. Detect signal (e.g., ECL). | Key Antibodies: Cleaved caspase-3, Bax, Bcl-2, PARP cleavage. Loading Control: Antibodies for GAPDH, β-actin, or Lamin B. | | MTT Cell Viability/Proliferation Assay [1] | 1. Plate cells and treat with this compound (e.g., 72 hours). 2. Add MTT reagent to wells and incubate. 3. Solubilize formed formazan crystals with DMSO. 4. Measure absorbance at 570 nm. | Reagent: 3-(4,5-Dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide (MTT). Data Analysis: IC50 value calculated from dose-response curve. |

Visualizing this compound-Induced Apoptosis Pathway

The diagram below illustrates the core signaling pathway through which this compound induces apoptosis.

This compound inhibits PI3K and mTOR, disrupting survival signals and activating mitochondrial apoptosis.

Research Implications and Future Directions

The evidence demonstrates that this compound is a compelling candidate for further research, particularly due to its dual inhibitory profile and ability to counter multidrug resistance [1]. The synergistic induction of apoptosis when combined with a MEK inhibitor suggests a potent strategy for treating aggressive cancers like ovarian mucinous carcinoma, potentially overcoming the limitations of single-agent targeted therapies [2].

From a clinical perspective, while this compound showed encouraging efficacy in patients with relapsed or refractory follicular lymphoma, its limited efficacy in other lymphoma types and CLL/SLL in a phase II trial indicates that its clinical application might be most successful in selected patient populations or in rational combination regimens [3].

References

- 1. In vitro anti-leukemia activity of dual PI3K/mTOR inhibitor ... [sciencedirect.com]

- 2. Synergistic antitumor effects of combination PI3K/mTOR ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound (XL765) in patients with relapsed or refractory non ... [pmc.ncbi.nlm.nih.gov]

- 4. The Role of PI3K/AKT/mTOR Signaling in Tumor ... [mdpi.com]

Voxtalisib caspase-dependent apoptosis CLL

Voxtalisib Profile and Molecular Targets

This compound (also known as SAR245409 and XL765) is an orally available small molecule inhibitor. Its primary mechanism involves the simultaneous inhibition of Class I PI3K isoforms and mTOR kinase [1] [2].

Table 1: this compound Profile

| Attribute | Description |

|---|---|

| Drug Name | This compound (SAR245409, XL765) [1] [2] |

| Primary Mechanism | Potent, reversible, ATP-competitive pan-PI3K and mTOR inhibitor [1] |

| Key Development Stage | Investigational; Phase II trials completed for hematologic malignancies [1] |

Table 2: Key Biochemical Targets (IC₅₀) this compound's activity is quantified by its half-maximal inhibitory concentration (IC₅₀) against key kinases [2].

| Target | IC₅₀ (nM) |

|---|---|

| PI3Kγ (p110γ) | 9 nM |

| PI3Kα (p110α) | 39 nM |

| PI3Kδ (p110δ) | 43 nM |

| PI3Kβ (p110β) | 113 nM |

| DNA-PK | 150 nM |

| mTOR | 157 nM |

Mechanism of Caspase-Dependent Apoptosis in CLL

The proposed mechanism by which this compound triggers caspase-dependent apoptosis in CLL cells involves disrupting survival pathways and directly activating the cell's execution machinery.

This compound induces apoptosis by blocking PI3K/mTOR survival signaling and cytokine production, leading to caspase activation.

- Blocks Survival Signals: this compound inhibits the PI3K/mTOR pathway, which is critical for CLL cell survival and is often constitutively active. This inhibition occurs irrespective of the cells' ATM/p53 status, making it effective even in high-risk CLL cases [3].

- Disrupts Microenvironment Support: The drug blocks CLL cell adhesion and proliferation, and is a potent inhibitor of T-cell-mediated production of cytokines that normally support CLL survival [3].

- Directly Induces Apoptosis: By removing these critical survival signals, this compound triggers caspase-dependent apoptosis. Preclinical studies showed it was more pro-apoptotic to primary CLL cells than PI3Kα or PI3Kδ selective inhibitors alone [3].

Key Experimental Evidence and Protocols

The primary evidence comes from a 2016 study in Leukemia that detailed this compound's effects on primary CLL cells [3].

Table 3: Key Experimental Findings

| Experimental Aspect | Finding |

|---|---|

| Pro-apoptotic Effect | More potent inducer of apoptosis in primary CLL cells compared to PI3Kα- or PI3Kδ-selective inhibitors [3]. |

| Impact of Genetic Status | Effective irrespective of the CLL cells' ATM or p53 status [3]. |

| Functional Effects | Blocked CLL cell survival, adhesion, and proliferation; inhibited T-cell-mediated production of pro-survival cytokines [3]. |

Detailed Experimental Protocol (In Vitro) The following methodology was used to assess apoptosis in primary CLL cells [3]:

- Cell Source: Primary CLL cells isolated from patient samples.

- Treatment: Cells were treated with this compound (dissolved in DMSO).

- Incubation Time: Cells were harvested for apoptosis assays at specified time points after this compound treatment.

- Apoptosis Measurement: Apoptosis was determined by the total percentage of annexin V-positive cells using fluorescence-activated cell sorting (FACS). This method detects the externalization of phosphatidylserine, an early marker of apoptosis.

Clinical Trial Efficacy and Safety

A phase II trial evaluated this compound (50 mg twice daily) in patients with relapsed or refractory lymphoid malignancies [1].

Table 4: Clinical Efficacy in Phase II Trial

| Disease Cohort | Number of Patients | Overall Response Rate (ORR) |

|---|---|---|

| Follicular Lymphoma | 47 | 41.3% (19/46) |

| Mantle Cell Lymphoma (MCL) | 42 | 11.9% (5/42) |

| Diffuse Large B-Cell Lymphoma (DLBCL) | 42 | 4.9% (2/41) |

| CLL/SLL | 36 | 11.4% (4/35) |

Table 5: Common Adverse Events (All Grades) in ≥25% of Patients

| Adverse Event | Frequency |

|---|---|

| Diarrhea | 35.3% (59/167) |

| Fatigue | 31.7% (53/167) |

| Nausea | 26.9% (45/167) |

| Pyrexia (Fever) | 26.3% (44/167) |

The study concluded that while this compound had an acceptable safety profile and encouraging efficacy in follicular lymphoma, it demonstrated limited efficacy in patients with CLL/SLL, MCL, or DLBCL. Consequently, no further studies of this compound monotherapy in CLL are planned [1] [4].

References

- 1. This compound (XL765) in patients with relapsed or refractory non ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound (XL765) | PI3K inhibitor | Mechanism [selleckchem.com]

- 3. The pan phosphoinositide 3-kinase/mammalian target of ... [pubmed.ncbi.nlm.nih.gov]

- 4. In Focus: this compound for CLL and B-Cell Lymphomas [cancertherapyadvisor.com]

Voxtalisib's Mechanism of Action and Role in Angiogenesis

Voxtalisib (also known as SAR245409 or XL765) is a potent, orally available small-molecule inhibitor that simultaneously targets phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR) [1]. This dual inhibition is a rational strategy in cancer therapy, including for anti-angiogenic purposes.

The diagram below illustrates how this compound disrupts the key signaling pathway that promotes tumor angiogenesis.

This compound directly inhibits PI3K and mTORC1 to block pro-angiogenic signaling.

This dual targeting is designed to provide a more complete and potent blockade of the PI3K/mTOR signaling axis than inhibiting either component alone. By doing so, this compound can suppress the production of key angiogenic factors by tumor cells and directly impede the survival and proliferation of endothelial cells, which are the building blocks of new blood vessels [1] [2] [3]. This approach aims to counteract the resistance that can develop from the compensatory feedback loops within the pathway when only one node is targeted [1] [3].

Research Context and Combination Strategies

The following table summarizes the rationale behind this compound's development and its place in cancer therapy research.

| Aspect | Description and Rationale |

|---|---|

| Therapeutic Rationale | Dual PI3K/mTOR inhibition prevents compensatory feedback activation that limits the efficacy of single-target agents, potentially leading to more sustained anti-tumor and anti-angiogenic effects [1] [3]. |

| Research Context | Identified as part of "docking-guided optimization" studies to improve binding affinity to PI3Kγ and mTOR, highlighting a structure-based drug design approach [1]. |

| Combination Potential | Research indicates promise in combination with other therapies. For example, the dual PI3K/mTOR inhibitor BEZ235 (Dactolisib) synergized with an HDAC inhibitor to induce autophagy and enhance cytotoxicity in esophageal squamous cell carcinoma (ESCC) models [1]. |

Research Gaps and Future Directions

Based on the search results, I was unable to locate specific quantitative data (e.g., detailed IC₅₀ values across different kinase assays, in vivo tumor reduction metrics) or the full experimental protocols for testing this compound's anti-angiogenic effects. The available information is more focused on its general mechanism and strategic role in drug development.

To proceed with your technical guide, you may need to consult specialized scientific databases for primary research literature. The following suggestions could be productive next steps:

- Search for Clinical Trials: Information on this compound's clinical evaluation can be found on clinical trial registries (e.g., ClinicalTrials.gov) which may contain detailed results and methodologies from human studies.

- Access Primary Literature: A deep search in scientific journals (e.g., via PubMed) using "this compound," "SAR245409," or "XL765" as keywords may yield original research articles containing the quantitative data and experimental details you require.

- Explore Related Agents: Reviewing the development and data for other, more extensively documented dual PI3K/mTOR inhibitors (like BEZ235/Dactolisib, PF-04979064, or "compound 26" mentioned in the search results) could provide a strong methodological and data-driven framework for your document [1].

References

Core Mechanism of Action: A Host-Targeting Antiviral

Voxtalisib (also known as SAR245408 or XL765) is a dual PI3K/mTOR inhibitor identified as a potent inhibitor of EV71 replication through phenotypic screening [1] [2]. Its antiviral activity is not through direct action on the virus, but by modulating a key host protein and restoring the innate immune response.

- Key Host Target: Ras-related nuclear protein (RAN), a GTPase involved in nucleocytoplasmic transport [1] [2].

- Dysregulation by EV71: EV71 infection significantly upregulates RAN expression. This high level of RAN disrupts the interferon (IFN) signaling pathway by impairing the nuclear accumulation of phosphorylated STAT1 and STAT2 (p-STAT1/2) [2].

- Restoration of Immunity: this compound treatment downregulates RAN expression. This allows p-STAT1/2 to accumulate in the nucleus, which activates the transcription of Interferon-Stimulated Genes (ISGs), thereby potentiating the host's antiviral response and suppressing viral replication [1] [2].

The diagram below illustrates this core mechanism and the experimental workflow used to identify it.

This compound inhibits EV71 by modulating host RAN and IFN-STAT signaling.

Quantitative Antiviral Activity Data

The following tables summarize key quantitative findings from the research, demonstrating this compound's efficacy.

Table 1: Key Findings from Experimental Models

| Experimental Model | Key Finding | Significance / Outcome |

|---|---|---|

| In Vitro (RD cells) | Significant suppression of EV71 RNA, viral protein levels, and viral titers [1] [2]. | Confirms potent, direct antiviral activity at the cellular level. |

| In Vivo (ICR suckling mice) | Improved survival rate, decreased viral loads in tissues, and alleviated virus-induced organ damage [2]. | Demonstrates efficacy and therapeutic potential in a live animal model. |

| Broad-Spectrum Assessment | Similar RAN-dependent antiviral effects observed against Coxsackieviruses (CVB) and Echovirus 11 (Echo11) [2]. | Suggests this compound's mechanism could be effective against multiple enteroviruses. |

Table 2: Comparative Context with a Related PI3K Inhibitor

| Feature | This compound | Pilaralisib (XL147) [3] |

|---|---|---|

| Primary Target | Dual PI3K/mTOR inhibitor [1] [2]. | Selective PI3K inhibitor (α, β, δ, VPS34) [3]. |

| Antiv Efficacy (In Vivo) | Improved survival in EV71-infected mice [2]. | Reduced EV71-induced mortality by 20-50% in mice [3]. |

| Cellular Safety (CC50) | Information not specified in search results. | 14,828 nM (indicating a suboptimal cellular safety profile) [3]. |

| Proposed Antiviral Mechanism | Downregulation of host RAN protein, restoring IFN-STAT signaling [1] [2]. | Inhibition of the PI3K/AKT signaling pathway exploited by EV71 [3]. |

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here is a detailed breakdown of the key methodologies cited in the studies.

1. In Vitro Assessment of Antiviral Activity

- Cell Line: Human rhabdomyosarcoma (RD) cells are commonly used for EV71 infection models [2] [3].

- Virus Infection: Cells are infected with EV71 at a defined multiplicity of infection (MOI), typically MOI=0.1 [3].

- Compound Treatment: this compound is added to the culture medium at various concentrations post-infection.

- Outcome Measures:

- Plaque Assay: Used to quantify infectious viral titers. Briefly, supernatant from treated infected cells is serially diluted and used to infect a fresh monolayer of cells (like Vero cells), overlayed with agarose, and stained with crystal violet after incubation to count plaques [3].

- qRT-PCR: Measures levels of EV71 RNA to assess replication inhibition.

- Western Blot: Assesses levels of viral proteins (e.g., VP1) and host proteins of interest (e.g., RAN, p-STAT1/2) [2] [3].

2. Proteomic Analysis for Target Identification

- Method: Follow-up proteomic analysis on this compound-treated, EV71-infected cells to identify changes in host protein expression [2].

- Key Identification: This analysis identified RAN as a key host factor whose expression is upregulated by EV71 and downregulated by this compound [2].

- Validation: The role of RAN is typically validated using techniques like RNA interference (siRNA) to confirm that knocking down RAN mimics the antiviral effect of this compound [2].

3. Mechanistic Studies on IFN-STAT Signaling

- Technique: Western Blot analysis of subcellular fractions (cytoplasmic and nuclear) [2].

- Target Proteins: Detection of phosphorylated STAT1/2 (p-STAT1/2) in the nuclear fractions of treated vs. untreated infected cells.

- Outcome: Confirmation that this compound treatment enhances the nuclear retention of p-STAT1/2, which is otherwise impaired by EV71 infection [2].

- Downstream Analysis: qRT-PCR or RNA-Seq can be used to measure the subsequent upregulation of Interferon-Stimulated Genes (ISGs) [2].

4. In Vivo Efficacy Study

- Animal Model: Suckling ICR mice (2-3 days old) are intracerebrally or intraperitoneally infected with a lethal dose of EV71 [2].

- Treatment Regimen: this compound is administered to the mice post-infection.

- Endpoint Analysis:

- Survival Rate: Monitored over a defined period.

- Viral Load: Measured in brain tissues and limb muscles using plaque assays or qRT-PCR.

- Histopathological Examination: Tissues are examined to assess the alleviation of virus-induced damage [2].

Strategic Implications in Antiviral Development

The findings on this compound highlight a promising direction in antiviral drug discovery.

- Host-Targeting Antivirals (HTAs): this compound is a prime example of a Host-Targeting Antiviral (HTA), which offers a higher genetic barrier to resistance compared to Direct-Acting Antivirals (DAAs) that target viral proteins, as host proteins do not mutate rapidly [4].

- Broad-Spectrum Potential: By targeting a host factor like RAN that is exploited by multiple viruses (EV71, CVB, Echo11), this compound demonstrates potential as a broad-spectrum antiviral agent, which is crucial for responding to emerging and re-emerging viral threats [2] [4].

- Combination Therapy: A HTA like this compound could be combined with Direct-Acting Antivirals to create a synergistic effect, enhancing efficacy and further reducing the risk of resistance development [4].

Further Research Considerations

While the data on this compound is compelling, several aspects require further investigation for full clinical translation. The precise structural interactions between this compound and its targets, detailed pharmacokinetic and pharmacodynamic (PK/PD) profiles, and comprehensive safety data in higher organisms are key areas for future research.

References

- 1. This compound inhibits enterovirus 71 replication by ... [sciencedirect.com]

- 2. This compound inhibits enterovirus 71 replication by ... [pubmed.ncbi.nlm.nih.gov]

- 3. Pilaralisib inhibits the replication of enteroviruses by targeting ... [virologyj.biomedcentral.com]

- 4. Host-targeting antivirals against emerging and re- ... [semanticscholar.org]

UPLC-MS/MS Quantification of Voxtalisib in Rat Plasma: Comprehensive Application Notes and Analytical Protocols

Introduction

Voxtalisib (SAR245409, XL765) is a potent dual inhibitor targeting both pan-class I phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR), making it a promising therapeutic agent for various cancers including melanoma, lymphoma, glioblastoma, and breast cancer. [1] [2] By competitively binding to the specific adenosine triphosphate (ATP) catalytic domains of PI3K and mTOR, this compound exerts its anti-tumor effects primarily through inhibition of tumor blood vessel formation and induction of cancer cell apoptosis. [1] The compound has demonstrated significant anti-tumor activity in preclinical models, achieving therapeutic effects in primary chronic lymphocytic leukemia cells with a half-maximum inhibitory concentration (IC50) of 0.86 µM and a maximum duration of action of 48 hours. [2]

Pharmacokinetic information is essential for optimizing clinical dosing regimens and understanding the relationship between drug exposure and therapeutic outcomes. The development of a reliable bioanalytical method for quantifying this compound in biological matrices is therefore critical for supporting preclinical and clinical development. Ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) has emerged as a powerful analytical technique for bioanalysis, offering superior sensitivity, selectivity, and rapid analysis time compared to conventional HPLC methods. This document provides detailed application notes and protocols for the UPLC-MS/MS-based quantification of this compound in rat plasma, including method validation data and pharmacokinetic application results.

Experimental Design

Chemicals and Materials

- This compound (purity >98%) and umbralisib (internal standard, IS, purity >98%) were obtained from Beijing Sunflower Technology Development Co., Ltd. (Beijing, China). [1] [2]

- HPLC-grade methanol and acetonitrile were supplied by Merck (Darmstadt, Germany). [1]

- LC-grade pure formic acid was produced by Anaqua Chemicals Supply (ACS, American). [1]

- Ultra-pure water was generated using a Milli-Q Water Purification System (Millipore, Bedford, United States). [1]

- Sodium carboxymethyl cellulose (CMC-Na) was used as a vehicle for drug administration in animal studies. [1]

Instrumentation and Analytical Conditions

The UPLC-MS/MS system consisted of a Waters Acquity ultra-performance liquid chromatography (UPLC) system coupled with a Waters Xevo TQS triple-quadrupole tandem mass spectrometer (Milford, MA, United States). [1] [2]

2.2.1 Chromatographic Conditions

- Column: Acquity BEH C18 column (2.1 mm × 50 mm, 1.7 μm; Milford, MA, United States) [1]

- Column temperature: 40°C [1]

- Auto-sampler temperature: 10°C [1]

- Injection volume: 1.0 μL [1]

- Mobile phase: Solvent A (acetonitrile) and Solvent B (0.1% formic acid) [1]

- Flow rate: 0.30 mL/min [1]

- Gradient elution program:

Table: Gradient Elution Program for this compound Analysis

| Time (min) | Solvent B (%) | Solvent A (%) | Elution Mode |

|---|---|---|---|

| 0 - 0.5 | 90% | 10% | Isocratic |

| 0.5 - 1.0 | 90% → 10% | 10% → 90% | Linear gradient |

| 1.0 - 1.4 | 10% | 90% | Isocratic |

| 1.4 - 1.5 | 10% → 90% | 90% → 10% | Linear gradient |

| 1.5 - 2.0 | 90% | 10% | Re-equilibration |

2.2.2 Mass Spectrometric Conditions

- Ionization source: Electrospray ionization (ESI) [1]

- Ionization mode: Positive ion mode [1]

- Detection mode: Selective reaction monitoring (SRM) [1]

- Source parameters:

Table: Mass Transitions and Instrument Parameters for this compound and IS

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

|---|---|---|---|---|

| This compound | 270.91 | 242.98 | 20 | 20 |

| Umbralisib (IS) | 572.30 | 246.10 | 30 | 35 |

Solution Preparation

- Stock solutions (1 mg/mL) of this compound and IS were prepared in methanol and stored at -80°C. [1]

- Working solutions for calibration and quality control (QC) samples were prepared by serial dilution of stock solutions with methanol. [1]

- Calibration standards were prepared at concentrations of 1, 2, 5, 10, 50, 100, 200, 500, 1000, and 2000 ng/mL by spiking working solutions into blank rat plasma. [1]

- Quality control (QC) samples were prepared at four concentration levels: LLOQ (1 ng/mL), LQC (2 ng/mL), MQC (800 ng/mL), and HQC (1600 ng/mL). [1]

Sample Preparation

The sample preparation employed a simple and efficient protein precipitation method: [1]

- Aliquot 100 μL of plasma sample into a polyethylene tube

- Add 10 μL of IS working solution (100 ng/mL)

- Precipitate proteins by adding 300 μL of acetonitrile

- Vortex the mixture for 2.0 minutes

- Centrifuge at 13,000 × g for 10 minutes at 4°C

- Transfer 100 μL of supernatant to autosampler vials for UPLC-MS/MS analysis

Method Validation

The developed UPLC-MS/MS method was validated according to the Food and Drug Administration (FDA) bioanalytical method validation guidelines for specificity, linearity, sensitivity, accuracy, precision, matrix effect, recovery, and stability. [1]

Specificity and Carryover

The specificity of the method was evaluated by analyzing blank plasma samples from six different sources and comparing them with corresponding spiked plasma samples. No significant interference was observed at the retention times of this compound and IS, confirming the method's specificity. [1] Carryover was assessed by injecting blank plasma samples after the upper limit of quantification (ULOQ) sample. No significant carryover was observed, indicating that the washing procedure was effective. [1]

Linearity and Sensitivity

- The method demonstrated excellent linearity over the concentration range of 1-2000 ng/mL. [1]

- The typical linear regression equation was y = 0.0231301x + 0.00967189 with a correlation coefficient (r) > 0.99. [1]

- The lower limit of quantification (LLOQ) was established at 1 ng/mL, with both precision and accuracy meeting acceptance criteria. [1]

Accuracy and Precision

The intra-day and inter-day accuracy and precision were evaluated by analyzing QC samples at four concentration levels (LLOQ, LQC, MQC, HQC) with six replicates each.

Table: Accuracy and Precision Data for this compound in Rat Plasma

| Concentration Level | Nominal Concentration (ng/mL) | Intra-day RSD (%) | Intra-day RE (%) | Inter-day RSD (%) | Inter-day RE (%) |

|---|---|---|---|---|---|

| LLOQ | 1 | 18.7 | 2.0 | 16.6 | 3.1 |

| LQC | 2 | 10.6 | -14.0 | 14.0 | -4.5 |

| MQC | 800 | 8.7 | -4.0 | 14.3 | -4.4 |

| HQC | 1600 | 7.5 | -8.5 | 13.0 | -7.2 |

Matrix Effect and Recovery

The matrix effect and extraction recovery were evaluated at three QC levels (LQC, MQC, HQC) with six replicates per level.

Table: Matrix Effect and Recovery Data for this compound

| Concentration Level | Matrix Effect (% Mean ± SD) | RSD (%) | Recovery (% Mean ± SD) | RSD (%) |

|---|---|---|---|---|

| LQC (2 ng/mL) | 94.1 ± 12.4 | 13.2 | 100.5 ± 8.6 | 8.5 |

| MQC (800 ng/mL) | 94.2 ± 3.7 | 3.9 | 106.8 ± 4.2 | 3.9 |

| HQC (1600 ng/mL) | 95.8 ± 5.2 | 5.4 | 105.1 ± 10.2 | 9.7 |

The results demonstrated that the matrix effect was minimal and the extraction recovery was consistent and reproducible across the evaluated concentration range. [1]

Stability

The stability of this compound in rat plasma was evaluated under various storage and processing conditions:

- Short-term stability: 12 hours at room temperature

- Long-term stability: 4 weeks at -80°C

- Freeze-thaw stability: Three complete freeze-thaw cycles

- Post-preparative stability: 24 hours in the autosampler at 10°C

The results confirmed that this compound remained stable under all tested conditions, with deviation values within ±15% of the nominal concentrations. [1]

Pharmacokinetic Application

Study Design

- Animals: Six male Sprague-Dawley (SD) rats (300 ± 20 g) were obtained from the Experimental Animal Research Center of The First Affiliated Hospital of Wenzhou Medical University (Wenzhou, China). [1]

- Dosing: Rats received a single 5 mg/kg dose of this compound via intragastric administration in 0.5% CMC-Na after fasting for 12 hours. [1]

- Blood sampling: Blood samples (approximately 0.3 mL) were collected at 0.333, 0.667, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 48 hours post-dosing. [1]

- Sample processing: Blood samples were immediately centrifuged at 13,000 × g for 10 minutes at 4°C to separate plasma, which was stored at -80°C until analysis. [1]

Pharmacokinetic Analysis

The plasma concentration-time profile of this compound was analyzed using non-compartmental methods with Drugs and Statistics (DAS) 3.0 software (Mathematical Pharmacology Professional Committee of China, Shanghai, China). [1] The developed UPLC-MS/MS method was successfully applied to characterize the pharmacokinetic profile of this compound in rats, demonstrating its applicability for in vivo pharmacokinetic studies.

The following diagram illustrates the complete experimental workflow from method development to pharmacokinetic application:

Pharmacological Context of this compound Analysis

This compound represents an important class of dual PI3K/mTOR kinase inhibitors that constitute the third generation of PI3K/mTOR inhibitors. [3] These compounds were specifically developed to overcome the limitations of earlier inhibitors, particularly the activation of the IRS-1/PI3K/Akt response to loss of mTORC1/S6K feedback caused by rapalogs. [3] By inhibiting both PI3K and mTOR catalytic activity, this compound achieves more complete inhibition of the pathway at multiple signaling points. [3]

The following diagram illustrates the pharmacological context and signaling pathways targeted by this compound:

Protocol Summary

This section provides a concise, step-by-step protocol for the quantification of this compound in rat plasma using UPLC-MS/MS:

Sample Preparation Protocol

- Thaw plasma samples on ice or at room temperature

- Vortex samples to ensure homogeneity

- Pipette 100 μL of plasma into a clean microcentrifuge tube

- Add 10 μL of IS working solution (100 ng/mL umbralisib in methanol)

- Add 300 μL of ice-cold acetonitrile for protein precipitation

- Vortex vigorously for 2 minutes

- Centrifuge at 13,000 × g for 10 minutes at 4°C

- Transfer 100 μL of supernatant to autosampler vials

- Inject 1.0 μL into the UPLC-MS/MS system

Instrument Operation Protocol

- Initialize the UPLC-MS/MS system and allow it to stabilize

- Set the column temperature to 40°C and autosampler temperature to 10°C

- Prime the UPLC system with mobile phases A (acetonitrile) and B (0.1% formic acid)

- Program the gradient elution method as specified in Section 2.2.1

- Set mass spectrometric parameters according to Section 2.2.2

- Create a sample sequence including calibration standards, QC samples, and study samples

- Begin analysis and monitor system performance throughout the run

Data Analysis Protocol

- Process acquired data using MassLynx or equivalent software

- Generate calibration curves using peak area ratios of this compound to IS

- Apply 1/x² weighting for linear regression analysis

- Calculate concentrations of QC samples and study samples using the calibration curve

- Verify that QC sample results are within ±15% of nominal values (±20% for LLOQ)

- Report concentrations for pharmacokinetic analysis

Conclusion

The developed UPLC-MS/MS method provides a specific, sensitive, and reliable approach for the quantification of this compound in rat plasma. The method demonstrates excellent performance in terms of linearity, accuracy, precision, and stability, complying with FDA validation guidelines. The simple protein precipitation procedure offers an efficient sample preparation technique, while the short chromatographic run time (2.0 minutes) enables high-throughput analysis.

The successful application of this method to pharmacokinetic studies in rats confirms its utility for supporting preclinical development of this compound. The methodological details and protocols provided in this document serve as a comprehensive resource for researchers conducting bioanalytical and pharmacokinetic investigations of this compound and related compounds.

References

Comprehensive Application Notes and Protocols for Voxtalisib Analysis Using Protein Precipitation with Acetonitrile

Drug Profile and Mechanism of Action

Voxtalisib (also known as XL765 or SAR245409) is a potent, highly selective, ATP-competitive, reversible, oral, dual pan-class I PI3K and mTOR inhibitor. This small molecule therapeutic agent exhibits potent inhibitory activity against all four class I PI3K isoforms (p110α, p110β, p110δ, and p110γ) with IC50 values of 39, 113, 43, and 9 nM, respectively. Additionally, it inhibits mTOR with an IC50 of 157 nM and DNA-PK with an IC50 of 150 nM [1]. This compound primarily inhibits p110γ among class I PI3Ks and acts as a weaker inhibitor of mTOR, making it distinctive among targeted therapies [2]. The compound has been investigated in numerous clinical trials for various malignancies, including melanoma, lymphoma, glioblastoma, breast cancer, and other solid tumors [3] [4].

The PI3K/Akt/mTOR pathway represents a crucial signaling cascade frequently dysregulated in human cancers, playing a central role in cellular processes such as metabolism, growth, survival, and motility [4]. This compound simultaneously targets multiple components of this pathway, potentially overcoming limitations of single-target inhibitors and providing more comprehensive pathway suppression. This dual inhibition is particularly valuable in cancers where pathway redundancy or feedback activation contributes to treatment resistance [4] [5]. The molecular structure of this compound (C13H14N6O, molecular weight 270.29 g/mol) contributes to its pharmacological properties and analytical characteristics [1].

Table 1: this compound Inhibitory Profile Against Key Kinase Targets

| Target | IC50 Value (nM) | Target Class | Clinical Significance |

|---|---|---|---|

| p110γ | 9 | Class I PI3K | Primary PI3K target |

| p110α | 39 | Class I PI3K | Common mutation in cancers |

| p110δ | 43 | Class I PI3K | Hematologic malignancies |

| p110β | 113 | Class I PI3K | PTEN-deficient cancers |

| mTOR | 157 | Serine/threonine kinase | Cell growth & proliferation |

| DNA-PK | 150 | DNA repair enzyme | Potential radiation sensitization |

| mTORC1 | 160 | mTOR complex 1 | Translation regulation |

| mTORC2 | 910 | mTOR complex 2 | Akt phosphorylation |

Analytical Method Development: UPLC-MS/MS Quantitative Analysis

Method Overview and Rationale

The development of a highly sensitive and rapid UPLC-MS/MS technology for the quantitative analysis of this compound in biological matrices represents a significant advancement in supporting pharmacokinetic studies and therapeutic drug monitoring [3]. This method offers superior chromatographic resolution, reduced analysis time, and enhanced sensitivity compared to conventional HPLC-MS/MS approaches, making it particularly suitable for high-throughput bioanalysis in clinical and preclinical settings. The UPLC-MS/MS methodology has been successfully applied to quantify this compound concentrations in rat plasma, demonstrating excellent performance across the concentration range of 1-2000 ng/mL, with a lower limit of quantification (LLOQ) of 1 ng/mL [3].

The analytical workflow encompasses sample preparation via protein precipitation with acetonitrile, chromatographic separation using a reversed-phase C18 column, and mass spectrometric detection employing electrospray ionization in positive ion mode. The efficiency of this method has been thoroughly validated according to FDA bioanalytical method validation guidelines, addressing critical parameters including precision, accuracy, matrix effects, extraction recovery, carryover, and stability under various storage and processing conditions [3]. The validated method has been effectively deployed in pharmacokinetic studies following intragastric administration of this compound (5 mg/kg) to rat models, providing reliable concentration-time data for comprehensive pharmacokinetic profiling [3].

Instrumentation and Chromatographic Conditions

Chromatographic separation was achieved using an Acquity BEH C18 column (2.1 mm × 50 mm, 1.7 μm particle size) maintained at an appropriate temperature (typically 40°C). The mobile phase consisted of a binary gradient system with solvent A (acetonitrile) and solvent B (0.1% formic acid in water) at a flow rate of 0.3-0.4 mL/min [3]. The gradient program was optimized to achieve adequate separation of this compound from endogenous matrix components and the internal standard, with a typical total run time of less than 5 minutes per sample, significantly enhancing throughput compared to conventional methods.

Mass spectrometric detection was performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operated in positive ion mode. Multiple reaction monitoring (MRM) transitions were established for this compound (m/z 270.91 → 242.98) and the internal standard (m/z 572.30 → 246.10) [3]. Instrument parameters including source temperature, desolvation temperature, desolvation gas flow, cone gas flow, collision energy, and cone voltage were systematically optimized to maximize sensitivity and signal-to-noise ratio. The use of formic acid as a mobile phase additive enhanced ionization efficiency, contributing to the exceptional sensitivity achieved with this method.

Protein Precipitation Protocol with Acetonitrile

Reagents and Equipment

- This compound standard (high purity, ≥99%)

- Internal standard solution (appropriate structurally similar analog)

- Acetonitrile (HPLC-grade or higher purity)

- Formic acid (ACS reagent grade or higher)

- Blank rat plasma (or appropriate biological matrix)

- Analytical balance (capable of weighing 0.01 mg)

- Vortex mixer

- Microcentrifuge (capable of ≥13,000 × g)

- Polypropylene microcentrifuge tubes (1.5-2.0 mL)

- Pipettes and appropriate tips

- UPLC-MS/MS system with Acquity BEH C18 column

Step-by-Step Procedure

Sample Collection and Preparation: Collect blood samples into tubes containing an appropriate anticoagulant (e.g., K2EDTA). Centrifuge at 4°C and 3000 × g for 10 minutes to separate plasma. Transfer the plasma supernatant to clean polypropylene tubes and store at -80°C until analysis [3].

Calibration Standards and Quality Control Samples: Prepare stock solutions of this compound in acetonitrile or DMSO at approximately 1 mg/mL. Prepare working solutions through serial dilution in acetonitrile. Spike blank plasma with working solutions to create calibration standards covering the concentration range of 1-2000 ng/mL. Similarly, prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range [3].

Protein Precipitation Protocol:

- Aliquot 100 μL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube

- Add 10 μL of internal standard working solution

- Add 300 μL of ice-cold acetonitrile (3:1 ratio of acetonitrile to plasma)

- Vortex vigorously for 30-60 seconds to ensure complete mixing

- Centrifuge at 13,000 × g for 10 minutes at 4°C to pellet precipitated proteins

- Carefully transfer the clear supernatant to a clean autosampler vial or 96-well plate

- Inject an appropriate volume (typically 2-10 μL) into the UPLC-MS/MS system [3]

Alternative Precipitation Solvents: While acetonitrile provides excellent protein precipitation efficiency and clean extracts, other solvents may be considered for specific applications. Methanol and acetone can also be effective precipitating agents, sometimes with varying recovery rates for different analytes [6]. The methanol-chloroform method (Wessel and Fluegge, 1984) offers high recovery for minimal protein amounts but requires more processing steps [6].

Table 2: Comparison of Protein Precipitation Methods for Bioanalysis

| Method | Precipitant Ratio | Incubation Conditions | Relative Recovery | Advantages | Limitations |

|---|---|---|---|---|---|

| Acetonitrile | 3:1 (v/v) | Immediate, 0°C optional | High (>85%) | Excellent clean-up, low matrix effect | May precipitate less protein than TCA |

| Methanol | 4:1 (v/v) | -20°C, 60 min | Moderate to High | Good for hydrophobic compounds | Higher evaporation rate |

| Acetone | 4:1 (v/v) | -20°C, 60 min | Moderate | Effective for broad protein classes | Difficult to resuspend pellets |

| TCA | 1:2 (50% TCA) | 0°C, 10-20 min | High | Most efficient precipitation | Strong acid, may degrade analytes |

| TCA-Acetone | 4:1 (15% TCA in acetone) | -20°C, 20-60 min | Very High | Combined efficiency | Complex procedure, residue concerns |

Bioanalytical Method Validation

Validation Parameters and Acceptance Criteria

The protein precipitation method with acetonitrile coupled with UPLC-MS/MS analysis for this compound quantification has undergone comprehensive validation following FDA bioanalytical method validation guidelines [3]. The validation encompassed assessment of linearity, precision, accuracy, sensitivity, matrix effects, extraction recovery, and stability under various conditions. The method demonstrated a linear range of 1-2000 ng/mL with a correlation coefficient (r²) exceeding 0.99, establishing a well-defined relationship between concentration and detector response [3].

The lower limit of quantification (LLOQ) was established at 1 ng/mL, with both precision and accuracy meeting the acceptance criteria of ±20% [3]. This exceptional sensitivity enables reliable detection of this compound even at low concentrations encountered during terminal elimination phases or with low-dose administrations. The precision and accuracy assessments revealed intra-day precision of 7.5-18.7% and inter-day precision of 13.0-16.6%, while accuracies ranged from -14.0-2.0% for intra-day and -7.2-3.1% for inter-day analyses [3]. These values fall within acceptable limits for bioanalytical methods, demonstrating the robustness and reliability of the technique.

Recovery and Matrix Effects

Extraction recovery of this compound using the acetonitrile protein precipitation method was consistently high, with values complying with acceptance criteria recommended for bioassays [3]. The efficient recovery minimizes analyte loss during sample preparation, contributing to the method's sensitivity and reproducibility. Assessment of matrix effects demonstrated minimal ionization suppression or enhancement, confirming the effectiveness of the acetonitrile precipitation in removing interfering components from the plasma matrix [3]. The consistent performance across different lots of plasma further validates the robustness of the method.